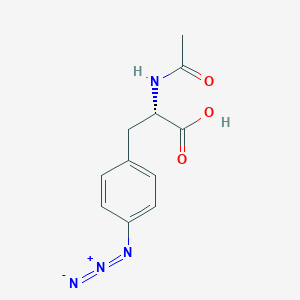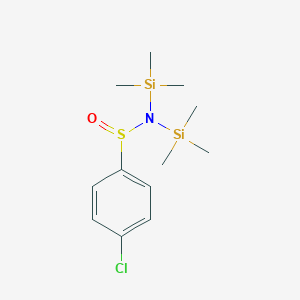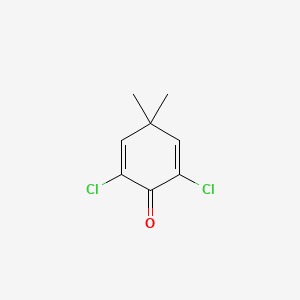
N-Acetyl-4-azido-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-4-azido-L-phenylalanine is an unnatural amino acid that has gained significant attention in the fields of biochemistry and molecular biology. This compound is characterized by the presence of an azide group attached to the phenylalanine side chain, which imparts unique chemical reactivity. The acetylation of the amino group further modifies its properties, making it a valuable tool for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-azido-L-phenylalanine typically involves multiple steps. One common method starts with the protection of the amino group of L-phenylalanine, followed by the introduction of the azide group. The final step involves the acetylation of the protected amino group. The reaction conditions often include the use of organic solvents, such as dichloromethane, and reagents like acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as chromatography are employed to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-4-azido-L-phenylalanine undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages.
Substitution: The azide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
CuAAC: Copper(I) sulfate and sodium ascorbate are commonly used reagents for click chemistry reactions.
Reduction: Hydrogen gas and palladium on carbon are typical reagents for the reduction of the azide group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azide group.
Substituted Phenylalanines: Formed via substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-4-azido-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a probe in click chemistry reactions.
Biology: Incorporated into proteins to study protein-protein interactions and protein folding.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Employed in the production of bioconjugates and functionalized materials.
Wirkmechanismus
The unique reactivity of the azide group in N-Acetyl-4-azido-L-phenylalanine allows it to participate in bioorthogonal reactions, which are chemical reactions that occur inside living systems without interfering with native biochemical processes. The azide group can react with alkynes to form triazoles, which can be used to label or modify biomolecules. This mechanism is particularly useful in studying cellular processes and developing targeted therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azido-L-phenylalanine: Similar structure but lacks the acetyl group.
4-Azidomethyl-L-phenylalanine: Contains an azidomethyl group instead of an azido group.
N-Acetyl-4-iodo-L-phenylalanine: Contains an iodine atom instead of an azide group.
Uniqueness
N-Acetyl-4-azido-L-phenylalanine is unique due to the combination of the acetyl and azide groups, which provide distinct chemical reactivity and stability. This makes it particularly valuable for applications requiring site-specific modifications and bioorthogonal chemistry .
Eigenschaften
CAS-Nummer |
61487-67-0 |
|---|---|
Molekularformel |
C11H12N4O3 |
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
(2S)-2-acetamido-3-(4-azidophenyl)propanoic acid |
InChI |
InChI=1S/C11H12N4O3/c1-7(16)13-10(11(17)18)6-8-2-4-9(5-3-8)14-15-12/h2-5,10H,6H2,1H3,(H,13,16)(H,17,18)/t10-/m0/s1 |
InChI-Schlüssel |
JDMAYHFDJOGVRY-JTQLQIEISA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O |
Kanonische SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14587288.png)

![2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran](/img/structure/B14587301.png)
![7-[Acryloyl(nonyl)amino]heptanoic acid](/img/structure/B14587303.png)

![1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14587318.png)
![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)






![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
